![molecular formula C10H13N3 B1587137 1-Butyl-1H-benzo[d][1,2,3]triazole CAS No. 708-43-0](/img/structure/B1587137.png)

1-Butyl-1H-benzo[d][1,2,3]triazole

Übersicht

Beschreibung

1-Butyl-1H-benzo[d][1,2,3]triazole is an anticorrosive agent with various applications. It is used in aircraft deicing , antifreeze fluids , and dishwasher detergents . Additionally, it serves as a restrainer in photographic emulsions and a reagent for the determination of silver in analytical chemistry .

Synthesis Analysis

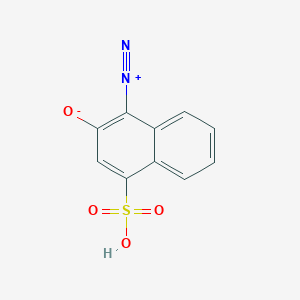

The synthesis of benzotriazole involves the reaction of o-phenylenediamine , sodium nitrite , and acetic acid . The conversion proceeds via diazotization of one of the amine groups. The reaction can be improved when carried out at low temperatures (5–10°C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses indicate that tautomer A is dominant. In the solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Chemical Reactions Analysis

Benzotriazole (BTA) acts as a weak acid (pKa = 8.2) and a very weak Brønsted base (pKa < 0). It can also bind to other species, utilizing lone pair electrons. BTA forms stable coordination compounds on copper surfaces, behaving as a corrosion inhibitor .

Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid , highly soluble in water. It exists as a 1:1 mixture of 1H- and 2H-tautomers. The dipole moment of this tautomeric mixture in benzene at 25°C is 1.85 D .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1-Butyl-1H-benzo[d][1,2,3]triazole derivatives have been extensively utilized in the pharmaceutical industry. Their unique structure allows them to mimic the amide bond, leading to their incorporation in various medicinal compounds. For instance, they are found in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

The triazole ring is a versatile player in organic synthesis. It serves as a stable scaffold for constructing complex organic molecules. Its stability under both acidic and basic conditions makes it an ideal candidate for various synthetic pathways .

Polymer Chemistry

In polymer chemistry, 1-Butyl-1H-benzo[d][1,2,3]triazole is used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. It’s also used in creating novel polymeric materials with specific functionalities .

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding and its aromatic character make it a key component in the design of supramolecular structures. These structures have applications in areas like molecular recognition and self-assembly processes .

Bioconjugation and Chemical Biology

Bioconjugation techniques often employ 1-Butyl-1H-benzo[d][1,2,3]triazole for attaching biomolecules to various substrates. This has implications in chemical biology, particularly in the targeted delivery of drugs and in the development of diagnostic tools .

Fluorescent Imaging and Materials Science

The triazole core is instrumental in the development of fluorescent probes used in imaging. These compounds can be designed to react with specific biological targets, allowing for the visualization of cellular processes. Additionally, the triazole ring’s properties are exploited in materials science to create advanced materials with desired features .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXCVQOKCGDSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402877 | |

| Record name | 1-Butyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1H-benzo[d][1,2,3]triazole | |

CAS RN |

708-43-0 | |

| Record name | 1-Butyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)